4-(4-Methoxyphenyl)benzohydrazide
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Overview
Description
4-(4-Methoxyphenyl)benzohydrazide is an aromatic hydrazide derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)benzohydrazide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)benzohydrazide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can inhibit specific enzymes or proteins, leading to its observed biological effects. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide: Known for its corrosion inhibition properties.
N′-Benzylidene-4-tert-butylbenzohydrazide: Exhibits urease inhibition activity.
Uniqueness: 4-(4-Methoxyphenyl)benzohydrazide is unique due to its specific methoxy substitution, which imparts distinct chemical reactivity and biological activity compared to other hydrazide derivatives .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(17)16-15/h2-9H,15H2,1H3,(H,16,17) |
InChI Key |
GUXNRVLONIIENS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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